molecular formula C43H42ClN3O12 B1239996 Deshydroxy-C-1027 chromophore

Deshydroxy-C-1027 chromophore

Cat. No. B1239996
M. Wt: 828.3 g/mol
InChI Key: WNILXTVROMRWPH-YJESNTBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxy-C-1027 chromophore is a macrolide.

Scientific Research Applications

Biosynthesis and Bioengineering

The biosynthesis of the C-1027 chromophore involves a series of enzymatic reactions starting from L-tyrosine, leading to various bioengineered analogs of C-1027. This biosynthetic pathway features β-amino acyl-S-carrier protein intermediates, offering opportunities for novel analog production, such as 20-deschloro-C-1027, 20-deschro-22-deshydroxy-C-1027, and 22-deshydroxy-C-1027 (Lanen et al., 2005).

Chromophore-Mediated DNA Damage

C-1027 chromophore induces DNA double-strand breaks, demonstrating extreme cytotoxicity. Modifications in the chromophore structure result in varied induction of DNA breaks and cellular responses, highlighting its role in radiomimetic antitumor activity (Kennedy et al., 2007).

Structural Moieties and Convergent Biosynthesis

The C-1027 chromophore contains structural moieties like the enediyne core and a benzoxazolinate, synthesized via a convergent biosynthetic strategy. The characterization of enzymes like SgcF in this process elucidates the role of vicinal diol intermediates in the biosynthesis (Lin et al., 2009).

Self-Decomposition Mechanism

The self-decomposition mechanism of C-1027, due to chromophore reactivity towards the apoprotein, is a critical aspect of its function. Understanding this pathway has implications for designing more stable and effective analogs (Inoue et al., 2006).

Halogenation and Chemical Subunits

The chromophore of C-1027 includes a β-phenylalanine moiety, whose biosynthesis involves specific halogenation processes. Understanding these enzymatic transformations is key to bioengineering new C-1027 analogs (Lin et al., 2007).

Synthesis of the Enediyne Core

Efficient routes for synthesizing the highly reactive enediyne core of C-1027 have been developed, which is vital for the production of this potent antitumor agent (Inoue et al., 2004).

Apoprotein and Chromophore Complex

The structure of the C-1027 apoprotein complex with the chromophore provides insights into the mechanism of stabilization and release of the chromophore, which is crucial for its antitumor activity (Tanaka et al., 2001).

Design of Stabilized Analogs

The design of kinetically stabilized analogs of C-1027, such as the incorporation of deuterium, demonstrates a method to enhance the chromophore's stability and therapeutic potential (Usuki et al., 2004).

RNA Cleavage Selectivity

The C-1027 chromophore displays unique selectivity in cleaving RNA, particularly the anticodon arm of tRNA(phe), suggesting its potential as a chemical probe for RNA structure mapping (Totsuka et al., 1995).

properties

Molecular Formula

C43H42ClN3O12

Molecular Weight

828.3 g/mol

IUPAC Name

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C43H42ClN3O12/c1-22-39(51)46-35-27(18-26(53-6)19-31(35)55-22)40(52)57-32-21-54-34(48)20-29(45)24-13-15-30(28(44)17-24)56-33-11-7-9-23(32)12-14-25-10-8-16-43(25,33)59-41-37(50)36(49)38(47(4)5)42(2,3)58-41/h8-10,13,15-19,29,32-33,36-38,41,49-50H,1,20-21,45H2,2-6H3,(H,46,51)/b23-9+/t29-,32-,33+,36?,37?,38?,41?,43+/m0/s1

InChI Key

WNILXTVROMRWPH-YJESNTBUSA-N

Isomeric SMILES

CC1(C(C(C(C(O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C

Canonical SMILES

CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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